5-Bromo-n-(4-chlorophenyl)-2-hydroxy-3-nitrobenzamide
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Overview
Description
5-Bromo-n-(4-chlorophenyl)-2-hydroxy-3-nitrobenzamide: is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of bromine, chlorine, hydroxyl, and nitro functional groups attached to a benzamide core. Its molecular formula is C13H8BrClN2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-n-(4-chlorophenyl)-2-hydroxy-3-nitrobenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as palladium for substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like recrystallization and chromatography are common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of 5-bromo-2-hydroxy-3-nitrobenzaldehyde.
Reduction: Formation of 5-bromo-n-(4-chlorophenyl)-2-hydroxy-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .
Biology: In biological research, 5-Bromo-n-(4-chlorophenyl)-2-hydroxy-3-nitrobenzamide is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development .
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to inhibit certain enzymes makes it a promising candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Bromo-n-(4-chlorophenyl)-2-hydroxy-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities. The exact pathways involved depend on the specific enzyme targeted and the biological context .
Comparison with Similar Compounds
- 5-Bromo-n-(4-chlorophenyl)-2-fluorobenzamide
- 5-Bromo-n-(3-chlorophenyl)-2-fluorobenzamide
- 5-Bromo-n-(3-chloro-4-methoxyphenyl)-2-fluorobenzamide
Comparison: Compared to its similar compounds, 5-Bromo-n-(4-chlorophenyl)-2-hydroxy-3-nitrobenzamide is unique due to the presence of both hydroxyl and nitro groupsThe hydroxyl group allows for oxidation reactions, while the nitro group can undergo reduction, making it versatile in chemical synthesis .
Properties
CAS No. |
33581-00-9 |
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Molecular Formula |
C13H8BrClN2O4 |
Molecular Weight |
371.57 g/mol |
IUPAC Name |
5-bromo-N-(4-chlorophenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C13H8BrClN2O4/c14-7-5-10(12(18)11(6-7)17(20)21)13(19)16-9-3-1-8(15)2-4-9/h1-6,18H,(H,16,19) |
InChI Key |
QJPCBCIKKFCSAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)[N+](=O)[O-])O)Cl |
Origin of Product |
United States |
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